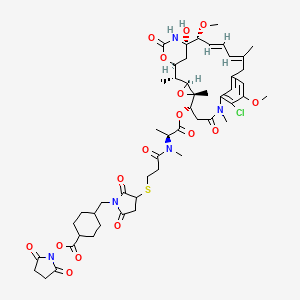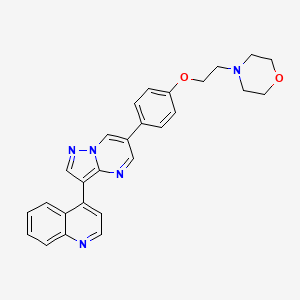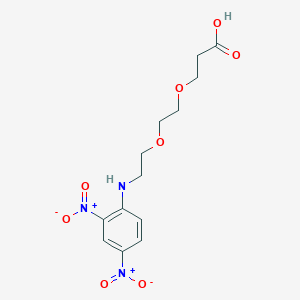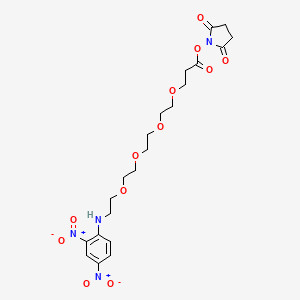![molecular formula C30H32N4O5S B607231 1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide CAS No. 1609564-75-1](/img/structure/B607231.png)
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
Descripción general
Descripción
DY 268 es un compuesto basado en carboamida de pirazol trisustituido que actúa como un potente antagonista del receptor X farnesoide (FXR) con una IC50 de 7,5 nM . FXR es un receptor nuclear involucrado en la regulación de la homeostasis de los ácidos biliares, el metabolismo lipídico y el control de la glucosa.
Aplicaciones Científicas De Investigación
DY 268 ha despertado interés en la investigación de la lesión hepática inducida por fármacos (DILI) . Sus aplicaciones potenciales se extienden más allá del hígado, ya que FXR desempeña un papel en la regulación metabólica, la inflamación y la señalización de los ácidos biliares. Estudios adicionales pueden revelar usos terapéuticos adicionales.
Mecanismo De Acción
El mecanismo de acción de DY 268 implica el antagonismo de FXR. Al unirse a FXR, modula la expresión génica relacionada con el metabolismo de los ácidos biliares, la homeostasis lipídica y la regulación de la glucosa. Los objetivos moleculares y las vías influenciadas por DY 268 requieren una investigación adicional.
Análisis Bioquímico
Biochemical Properties
DY-268 plays a significant role in biochemical reactions by interacting with the Farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism . The nature of these interactions is antagonistic, meaning that DY-268 binds to FXR and inhibits its activity .
Cellular Effects
In cellular processes, DY-268 impacts various types of cells by influencing cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . By inhibiting FXR, DY-268 can alter the expression of genes regulated by this receptor, potentially impacting metabolic processes within the cell .
Molecular Mechanism
At the molecular level, DY-268 exerts its effects by binding to the Farnesoid X receptor (FXR) and inhibiting its activity . This binding interaction can lead to changes in gene expression and potentially affect enzyme activation or inhibition .
Metabolic Pathways
DY-268 is involved in metabolic pathways through its interaction with the Farnesoid X receptor (FXR), which regulates the expression of genes involved in lipid and glucose metabolism
Análisis De Reacciones Químicas
DY 268 inhibe la transactivación de FXR en ensayos basados en células con un valor de IC50 de 468 nM . Si bien las reacciones detalladas no están documentadas, es probable que experimente varias transformaciones, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes permanecen sin revelar.
Comparación Con Compuestos Similares
Si bien no se enumeran compuestos similares específicos, la singularidad de DY 268 radica en su potente antagonismo de FXR sin citotoxicidad o actividad agonista . Los investigadores pueden explorar compuestos relacionados para comprender sus efectos comparativos.
Métodos De Preparación
Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para DY 268 no están disponibles fácilmente en la literatura. Se sintetiza como una pirazolamida trisustituida, y se necesitaría más investigación para descubrir la vía sintética precisa.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPAAPFKIEUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DY268 interact with its target, and what are the downstream effects?
A1: DY268 acts as a potent and selective antagonist of the Farnesoid X Receptor (FXR) [, ]. FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. By antagonizing FXR, DY268 blocks the receptor's activity, preventing the binding of endogenous ligands like bile acids and subsequent downstream signaling events.
Q2: Can you explain the research demonstrating DY268's selectivity for FXR?
A2: A study used reporter cell lines expressing various nuclear receptors, including FXR, Liver X Receptors (LXRs), Constitutive Androstane Receptor (CAR), and Retinoid-related Orphan Receptor gamma (RORγ) []. This research demonstrated that DY268 exhibited high selectivity for FXR, showing minimal to no activity on other tested nuclear receptors. This selectivity is crucial for understanding its specific effects on FXR-mediated pathways without significantly influencing other nuclear receptor signaling.
Q3: How was DY268 used to investigate the role of deoxycholic acid (DCA) in cardiovascular function?
A3: Researchers investigating the impact of DCA, a secondary bile acid, on cardiovascular parameters employed DY268 []. They found that DCA increased blood pressure and heart rate in rats. Administering DY268 alongside DCA did not significantly diminish these effects, suggesting that DCA's influence on blood pressure might not be solely mediated through FXR activation. This finding highlights the complexity of DCA's actions and the potential involvement of additional pathways beyond FXR.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














